molecular formula C10H11NO4 B15069182 6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine

6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine

Cat. No.: B15069182
M. Wt: 209.20 g/mol
InChI Key: MJFGRSNBKQKMGA-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound features a unique structure with an oxetane ring and a benzo[d][1,3]dioxole moiety, making it an interesting subject for various scientific studies. The presence of these functional groups imparts specific chemical and biological properties to the compound, which can be exploited in different fields of research.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

6-(oxetan-3-yloxy)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C10H11NO4/c11-7-1-9-10(14-5-13-9)2-8(7)15-6-3-12-4-6/h1-2,6H,3-5,11H2

InChI Key

MJFGRSNBKQKMGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CC3=C(C=C2N)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.

    Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic center on the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety or the oxetane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties, such as sesamol and piperine, which also exhibit various biological activities.

    Oxetane derivatives: Compounds with oxetane rings, such as oxetan-3-ol and oxetan-3-one, which are used in different chemical and pharmaceutical applications.

Uniqueness

6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine is unique due to the combination of the oxetane ring and the benzo[d][1,3]dioxole moiety, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for various research applications.

Biological Activity

6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine (CAS No. 126802-52-6) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}NO4_4. The compound features a benzo[d][1,3]dioxole moiety linked to an oxetane group, which may influence its biological activity through structural interactions with biological targets.

PropertyValue
Molecular FormulaC10_{10}H11_{11}NO4_4
Molecular Weight209.20 g/mol
CAS Number126802-52-6

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzodioxole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival.

Case Study:
A study investigated the effects of a related compound on HeLa cells (cervical cancer). The compound demonstrated an IC50_{50} value of 380 nM, indicating potent anti-proliferative activity while exhibiting minimal side effects in vivo .

Enzyme Interaction

Compounds in the same chemical class have been reported to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can lead to both therapeutic effects and potential drug-drug interactions.

Mechanism of Action:
The compounds may act as substrates or inducers for enzymes such as CYP2C8 and CYP2H, suggesting a dual role in both therapeutic efficacy and metabolic clearance .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease. The neuroprotective effects may be attributed to their ability to modulate oxidative stress and inflammation within neural tissues.

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that they may possess a range of activities beyond antitumor effects, including:

  • Anti-inflammatory: Reducing pro-inflammatory cytokines.
  • Antioxidant: Scavenging free radicals and reducing oxidative stress.
  • Neuroprotective: Protecting neuronal cells from apoptosis.

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For example, the presence of different substituents on the benzodioxole ring can enhance or diminish activity against specific cancer types or influence enzyme interaction profiles.

CompoundActivityIC50_{50} (nM)Notes
This compoundAntitumorTBDFurther studies needed
Related Benzodioxole DerivativeAntitumor380Effective against HeLa cells
Neuroprotective BenzodioxoleNeuroprotectiveTBDPotential for Alzheimer's treatment

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